![molecular formula C15H14N4O2 B3731176 5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3731176.png)
5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one
Overview
Description
5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one, also known as FPPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. FPPP belongs to the pyrido[2,3-d]pyrimidine family of compounds and is structurally similar to other pyridine-based compounds like pyridoxine and pyridostigmine.
Mechanism of Action
The mechanism of action of 5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one is not fully understood, but it is thought to involve the activation of sigma-1 receptors and the inhibition of dopamine reuptake. By binding to sigma-1 receptors, 5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one may modulate the release of neurotransmitters and affect cellular signaling pathways. Additionally, by inhibiting dopamine reuptake, 5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one may increase the level of dopamine in the brain, which can lead to increased motivation and attention.
Biochemical and Physiological Effects:
5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been found to have a variety of biochemical and physiological effects. In animal studies, 5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been shown to increase locomotor activity, enhance memory retention, and produce antidepressant-like effects. 5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has also been found to increase the release of certain neurotransmitters such as dopamine and acetylcholine. However, the long-term effects of 5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one on the brain and body are not fully understood.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. Additionally, 5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been shown to have a relatively low toxicity in animal studies, which suggests that it may have a favorable safety profile. However, one limitation of using 5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one in lab experiments is its complex synthesis method, which may make it difficult to obtain pure samples. Additionally, the long-term effects of 5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one on the brain and body are not fully understood, which may limit its usefulness in certain types of research.
Future Directions
There are several future directions for research on 5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one. One area of focus could be on understanding the long-term effects of 5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one on the brain and body. Additionally, further studies could be conducted to investigate the potential therapeutic applications of 5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one in the treatment of neurological disorders such as ADHD and depression. Finally, research could be conducted to develop new and more efficient methods for synthesizing 5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one.
Scientific Research Applications
5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has potential applications in scientific research as it has been shown to bind to and activate certain types of receptors in the brain. Specifically, 5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been found to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation. 5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has also been found to have an affinity for the dopamine transporter, which is a target for drugs used to treat attention deficit hyperactivity disorder (ADHD) and other neurological disorders.
properties
IUPAC Name |
5-(furan-2-yl)-2-pyrrolidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c20-14-12-10(11-4-3-9-21-11)5-6-16-13(12)17-15(18-14)19-7-1-2-8-19/h3-6,9H,1-2,7-8H2,(H,16,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCMLPCVVRSTFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Furan-2-yl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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